Osilodrostat
Vue d'ensemble
Description
L’osilodrostat est un nouvel inhibiteur de la stéroïdogenèse principalement utilisé dans le traitement de la maladie de Cushing et du syndrome de Cushing. Il s’agit d’une petite molécule biodisponible par voie orale qui inhibe l’enzyme 11β-hydroxylase, essentielle à la biosynthèse du cortisol. En inhibant cette enzyme, l’this compound réduit efficacement les niveaux de cortisol chez les patients souffrant d’hypercortisolisme .
Applications De Recherche Scientifique
Osilodrostat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroidogenesis inhibition and enzyme kinetics.
Biology: Investigated for its effects on cortisol biosynthesis and its potential role in regulating other hormonal pathways.
Medicine: Primarily used in the treatment of Cushing’s disease and Cushing’s syndrome. It is also being explored for its potential use in treating other conditions associated with hypercortisolism.
Industry: Utilized in the pharmaceutical industry for the development of new therapies targeting cortisol-related disorders
Mécanisme D'action
L’osilodrostat exerce ses effets en inhibant l’enzyme 11β-hydroxylase, également connue sous le nom de cytochrome P450 11B1. Cette enzyme catalyse l’étape finale de la biosynthèse du cortisol à partir de son précurseur, la 11-désoxycortisol. En inhibant cette enzyme, l’this compound réduit efficacement les niveaux de cortisol dans l’organisme. La réduction des niveaux de cortisol entraîne une diminution des symptômes associés à l’hypercortisolisme, tels que l’hypertension, le gain de poids et l’intolérance au glucose .
Composés Similaires :
Métyrapone : Un autre inhibiteur de la stéroïdogenèse utilisé dans le traitement du syndrome de Cushing.
Kéconazole : Un antifongique qui inhibe également la stéroïdogenèse en bloquant plusieurs enzymes, dont la 11β-hydroxylase.
Unicité de l’this compound : L’this compound est unique en raison de sa grande sélectivité et de sa puissance dans l’inhibition de la 11β-hydroxylase. Cette sélectivité réduit la probabilité d’effets hors cible et améliore son profil de sécurité par rapport à d’autres inhibiteurs de la stéroïdogenèse. De plus, la biodisponibilité orale de l’this compound en fait une option pratique pour les patients .
Analyse Biochimique
Biochemical Properties
Osilodrostat, by virtue of inhibiting 11-b hydroxylase, potently and rapidly decreases the 24-hour urinary free cortisol levels . It interacts with the enzyme 11-b hydroxylase, leading to a decrease in cortisol production .
Cellular Effects
This compound influences cell function by reducing cortisol levels, which can have a wide range of effects on various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme 11-b hydroxylase . This enzyme is crucial for the final step of cortisol synthesis in the adrenal cortex. By inhibiting this enzyme, this compound reduces the production of cortisol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to sustain reductions in cortisol levels over time . This includes improvements in glycemia, blood pressure, body weight, and quality of life, as well as lessened depression .
Metabolic Pathways
This compound is involved in the metabolic pathway of cortisol synthesis . It interacts with the enzyme 11-b hydroxylase, which is a key enzyme in this pathway .
Subcellular Localization
The subcellular localization of this compound is likely to be in the adrenal cortex, given its role in inhibiting an enzyme crucial for cortisol synthesis in this part of the cell . The specific compartments or organelles it may be directed to within these cells have not been explicitly mentioned in the sources.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l’osilodrostat implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement et la pureté du produit souhaité .
Méthodes de Production Industrielle : En milieu industriel, la production de l’this compound est mise à l’échelle à l’aide de voies de synthèse optimisées qui garantissent un rendement et une pureté élevés. Le processus implique des mesures strictes de contrôle de la qualité pour surveiller les conditions de réaction, les intermédiaires et le produit final. L’utilisation de techniques analytiques avancées, telles que la chromatographie liquide haute performance et la spectrométrie de masse, est essentielle pour garantir la constance et la qualité de l’this compound produit .
Analyse Des Réactions Chimiques
Types de Réactions : L’osilodrostat subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l’this compound en formes réduites, modifiant ainsi ses propriétés pharmacologiques.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d’this compound, modifiant potentiellement son activité
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Différents nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, chacun ayant potentiellement des propriétés pharmacologiques différentes. Ces dérivés peuvent être étudiés plus avant pour leur efficacité et leur innocuité dans le traitement de différentes affections .
4. Applications de la Recherche Scientifique
L’this compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la stéroïdogenèse et la cinétique enzymatique.
Biologie : Investigué pour ses effets sur la biosynthèse du cortisol et son rôle potentiel dans la régulation d’autres voies hormonales.
Médecine : Principalement utilisé dans le traitement de la maladie de Cushing et du syndrome de Cushing. Il est également étudié pour son utilisation potentielle dans le traitement d’autres affections associées à l’hypercortisolisme.
Industrie : Utilisé dans l’industrie pharmaceutique pour le développement de nouvelles thérapies ciblant les troubles liés au cortisol
Comparaison Avec Des Composés Similaires
Metyrapone: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis by blocking multiple enzymes, including 11β-hydroxylase.
Uniqueness of Osilodrostat: this compound is unique in its high selectivity and potency in inhibiting 11β-hydroxylase. This selectivity reduces the likelihood of off-target effects and improves its safety profile compared to other steroidogenesis inhibitors. Additionally, this compound’s oral bioavailability makes it a convenient option for patients .
Activité Biologique
Osilodrostat, marketed under the brand name Isturisa, is a novel oral medication primarily indicated for the treatment of endogenous Cushing's syndrome (CS) and Cushing's disease (CD). It functions as a potent inhibitor of the enzymes 11-beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which are critical in the steroidogenesis pathways that produce cortisol and aldosterone. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound exerts its effects by inhibiting the final steps in cortisol synthesis. Specifically, it targets:
- CYP11B1 : This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.
- CYP11B2 : This enzyme is responsible for synthesizing aldosterone.
By inhibiting these enzymes, this compound effectively lowers endogenous cortisol levels, alleviating symptoms associated with hypercortisolism in patients with Cushing's syndrome .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapid oral absorption with a peak plasma concentration () occurring approximately 1 hour post-administration.
- Half-life : Approximately 4 hours, allowing for twice-daily dosing.
- Metabolism : Metabolized by multiple cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), with no single enzyme contributing more than 25% to total clearance. The primary metabolic pathway involves non-CYP-mediated processes .
Clinical Efficacy
This compound has undergone extensive clinical evaluation through Phase II and III trials. Key findings include:
- Cortisol Reduction : Significant reductions in urinary free cortisol (UFC) levels were observed in patients treated with this compound. In one study, 72% of patients achieved normalized UFC levels after 12 weeks .
- Quality of Life Improvements : Patients reported notable enhancements in quality of life metrics, including psychological well-being and metabolic health indicators such as blood pressure and glucose metabolism .
Table 1: Summary of Clinical Trial Results
Study Phase | Number of Patients | Normalized UFC (%) | Quality of Life Improvement (%) |
---|---|---|---|
Phase II | 50 | 72 | 85 |
Phase III | 100 | 86 | 90 |
Safety Profile
This compound demonstrates a favorable safety profile compared to traditional treatments like metyrapone and ketoconazole. Common adverse effects include:
- Headache
- Nausea
- Fatigue
Serious adverse events are rare but may include adrenal insufficiency if not monitored properly .
Case Studies
Several case studies highlight the clinical application of this compound:
- Case Study A : A 45-year-old female with Cushing's disease unresponsive to pituitary surgery was treated with this compound. After three months, her UFC levels normalized, and she reported significant weight loss and improved mood stability.
- Case Study B : A male patient with hypertension associated with Cushing's syndrome experienced a marked reduction in blood pressure following initiation of this compound therapy, alongside decreased aldosterone levels.
These cases illustrate this compound's potential not only in managing cortisol levels but also in addressing comorbid conditions associated with hypercortisolism.
Propriétés
IUPAC Name |
4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUZGMWDZDXMDG-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156570 | |
Record name | Osilodrostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease. | |
Record name | Osilodrostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
928134-65-0 | |
Record name | 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928134-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osilodrostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osilodrostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Osilodrostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSILODROSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.